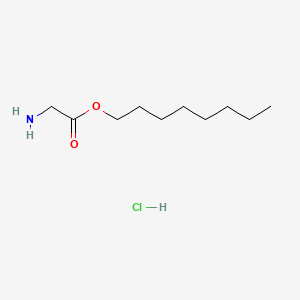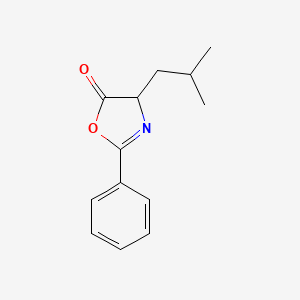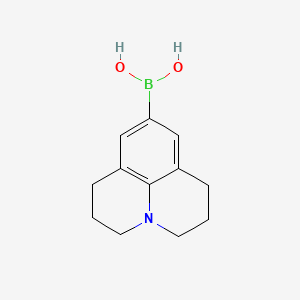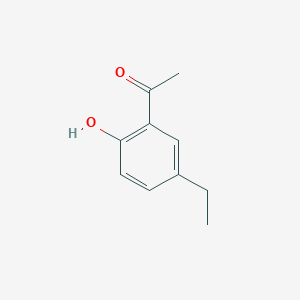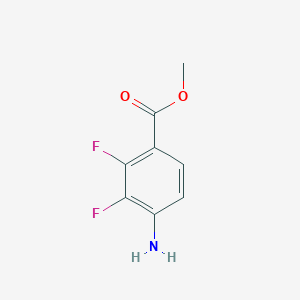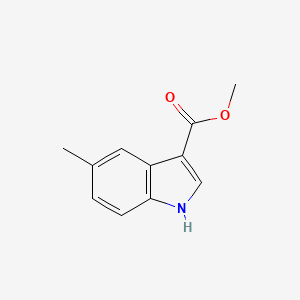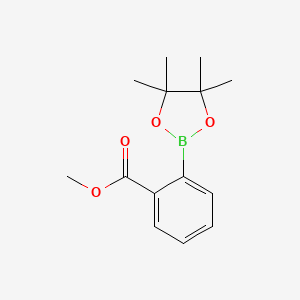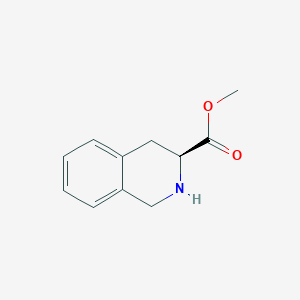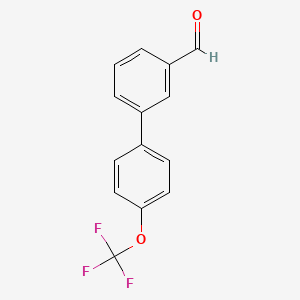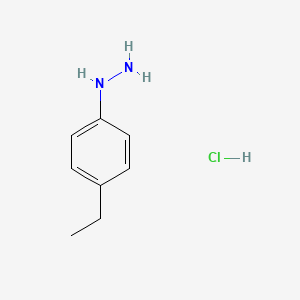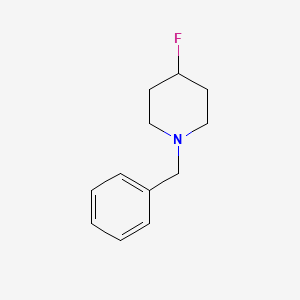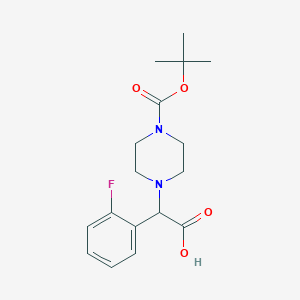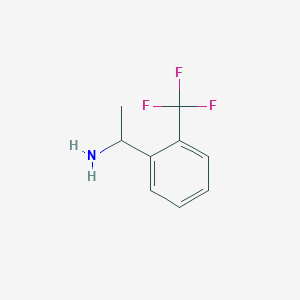
1-(2-Trifluoromethylphenyl)ethylamine
Übersicht
Beschreibung
1-(2-Trifluoromethylphenyl)ethylamine (TFMPEA) is a novel compound that has been gaining attention in the scientific community due to its potential applications in a variety of fields. It is a synthetic compound derived from the phenyl group, and is composed of a phenyl ring with a trifluoromethyl group and an ethylamine group attached. TFMPEA has a molecular formula of C8H10F3N and a molecular weight of 181.17 g/mol. Due to its unique structure and properties, TFMPEA has been studied for its potential applications in the fields of organic synthesis, drug development, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Pharmacological Activity
1-(2-Trifluoromethylphenyl)ethylamine and its derivatives have been explored for their pharmacological properties. For example, derivatives like N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine have been synthesized and compared with dopamine for activity on adenylate cyclase in rat striatum, demonstrating weak effects at certain concentrations. These compounds were also evaluated for their relaxant effects in isolated rabbit renal and ear arteries, indicating potential biological activities (O'Donnell, Azzaro, & Urquilla, 1980).
Antidepressant Activity
A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including those with halogen or methoxy substituents, have been investigated for their potential antidepressant activities. These studies used various rodent models to assess effects like the antagonism of reserpine-induced hypothermia and the reduction of noradrenergic responsiveness in the rat pineal gland. One compound from this series, venlafaxine, has undergone clinical evaluation (Yardley et al., 1990).
Corrosion Inhibition
In the field of materials science, certain derivatives like 2-(2-trifluoromethyl-4,5-dihydro-imidazol-1-yl)-ethylamine have been studied as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds have shown significant inhibitory performance, as evidenced by tests like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (Zhang et al., 2015).
Chemical Synthesis and Characterization
Research has also focused on the synthesis and analytical characterization of substances based on the 1,2-diarylethylamine template, including those with 1-(2-Trifluoromethylphenyl)ethylamine. These studies involve various analytical techniques like mass spectrometry, chromatography, and nuclear magnetic resonance spectroscopy, contributing to the understanding of chemical properties and potential applications of these compounds (Dybek et al., 2019).
Metabolic Studies
The metabolism of compounds like N-ethyl-β-methoxy-β-(3'-trifluoromethylphenyl)ethylamine has been studied, providing insights into the N-dealkylation and N-oxidation of these amines. Such metabolic studies are crucial for understanding the biotological fate of these compounds and their potential therapeutic applications (Beckett & Rahman, 1977).
Enantioselective Synthesis
Research on the enantioselective enzymatic acylation of derivatives like 1-(3′-bromophenyl)ethylamine has been conducted. These studies focus on developing efficient biocatalytic processes for the resolution of these compounds, which is significant for the production of enantiomerically pure pharmaceuticals (Gill, Das, & Patel, 2007).
Organic Light-Emitting Diodes (OLEDs)
In the field of electronics, certain naphthylamine-based compounds, which are structurally related to 1-(2-Trifluoromethylphenyl)ethylamine, have been found to possess electron transporting abilities. These studies, involving compounds like N,N'-diphenyl-N,N'-bis(1-naphthyl)(1,1'-biphenyl)-4,4'diamine, contribute to the development of organic light-emitting diodes (OLEDs) (Tse, Kwok, & So, 2006).
Eigenschaften
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLIMKBGTYIUCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382092 | |
| Record name | 1-(2-Trifluoromethylphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Trifluoromethylphenyl)ethylamine | |
CAS RN |
273384-78-4 | |
| Record name | α-Methyl-2-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=273384-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Trifluoromethylphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (RS)-1-[2-(Trifluoromethyl)phenyl]ethylamine 98% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


